molecular formula C9H18N2O3 B112895 D-Ala-Leu

D-Ala-Leu

Cat. No.: B112895
M. Wt: 202.25 g/mol
InChI Key: RDIKFPRVLJLMER-RQJHMYQMSA-N
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Description

D-Ala-Leu is a dipeptide formed from D-alanine and L-leucine residues. It has a role as a metabolite.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIKFPRVLJLMER-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structure of D-Alanyl-L-Leucine Dipeptide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dipeptides incorporating non-proteinogenic stereoisomers, such as D-amino acids, represent a class of molecules with significant implications for drug development, microbiology, and structural biology. The substitution of a canonical L-amino acid with its D-enantiomer can dramatically alter a peptide's physicochemical properties, conformational landscape, and biological activity, most notably conferring resistance to enzymatic degradation. This guide provides a comprehensive technical examination of the structure of D-Alanyl-L-Leucine (D-Ala-Leu), a model dipeptide integrating a D-amino acid with a hydrophobic L-residue. We will dissect its fundamental chemical makeup, explore its unique stereochemical and conformational properties, and detail the analytical methodologies required for its definitive characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of D-amino acid-containing peptides.

Introduction: The Significance of Stereochemistry in Peptide Structure

Peptides are fundamental biological polymers constructed from amino acid monomers linked by amide (peptide) bonds. With the exception of achiral glycine, all proteinogenic amino acids exist as chiral molecules, predominantly in the L-configuration.[1] However, peptides containing D-amino acids are found in nature, particularly in bacterial cell walls and as secondary metabolites, and are of increasing interest in pharmacology.[2][3]

The incorporation of a D-amino acid, such as D-Alanine, into a peptide sequence alongside an L-amino acid, like L-Leucine, introduces a critical stereochemical perturbation. This D-L junction fundamentally alters the peptide backbone's geometry and stability compared to its L-L counterpart.[4] Consequently, this compound serves as an excellent model system for studying:

  • Proteolytic Stability: D-amino acid residues are not recognized by most common proteases, significantly enhancing the peptide's in-vivo half-life.[5]

  • Conformational Dynamics: The stereochemistry dictates the allowed Ramachandran space, influencing local secondary structure and receptor binding capabilities.[4][6]

  • Biological Activity: D-amino acid-containing peptides (DAACPs) can exhibit novel biological functions or act as antagonists to L-peptide systems.[2][3]

This guide will systematically deconstruct the structural hierarchy of this compound, from its covalent bonding to its three-dimensional architecture, providing the technical foundation necessary for its synthesis, analysis, and application.

Fundamental Chemical Structure

The primary structure of a peptide is defined by the sequence of its constituent amino acids linked by peptide bonds. For this compound, this involves the union of D-Alanine and L-Leucine.

Constituent Amino Acids
  • D-Alanine (D-Ala): A non-polar, aliphatic amino acid with a simple methyl (-CH₃) side chain.[7] Its defining feature is the D-configuration at the alpha-carbon (Cα), meaning its stereochemistry is analogous to D-glyceraldehyde. The systematic IUPAC name reflecting this stereochemistry is (R)-2-aminopropanoic acid.

  • L-Leucine (L-Leu): An essential, non-polar amino acid characterized by an isobutyl (-CH₂CH(CH₃)₂) side chain.[8] As a canonical amino acid, it possesses the L-configuration at its Cα, corresponding to an (S) designation in the Cahn-Ingold-Prelog system.[9]

The Peptide Bond: A Dehydration Synthesis

The formation of the dipeptide occurs via a dehydration-condensation reaction.[10][11] The carboxylic acid group of D-Alanine reacts with the amino group of L-Leucine. This nucleophilic addition-elimination reaction results in the formation of a covalent amide linkage—the peptide bond—and the release of one molecule of water.[12][13]

Key characteristics of the peptide bond include:

  • Planarity: Due to resonance delocalization of the nitrogen lone pair, the C-N bond has partial double-bond character, restricting rotation and forcing the six atoms (Cαᵢ, C'ᵢ, Oᵢ, Nᵢ₊₁, Hᵢ₊₁, Cαᵢ₊₁) into a planar configuration.

  • Trans Configuration: The trans isomer, where the Cα atoms are on opposite sides of the peptide bond, is sterically favored over the cis isomer.

The resulting molecule, D-Alanyl-L-Leucine, has a free amino group at the D-Alanine end (N-terminus) and a free carboxyl group at the L-Leucine end (C-terminus).[10] Its IUPAC name is (2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid.[9]

Figure 1: Peptide bond formation via dehydration synthesis.

Stereochemistry and Conformational Space

The true complexity and functionality of this compound arise from its three-dimensional structure, which is dictated by the stereochemistry of its constituent residues.

Chirality and Configuration
  • D-Alanine: The Cα is the (R)-enantiomer.

  • L-Leucine: The Cα is the (S)-enantiomer.

This D,L-sequence is the critical structural feature. While all naturally occurring proteins consist of L-amino acids, the presence of a D-amino acid drastically alters the conformational possibilities of the peptide backbone.[1]

Backbone Dihedral Angles (Φ, Ψ) and the Ramachandran Plot

The conformation of a peptide backbone is defined by the rotation around two single bonds for each residue:

  • Phi (Φ): The torsion angle around the N-Cα bond.

  • Psi (Ψ): The torsion angle around the Cα-C' bond.

A Ramachandran plot visualizes the sterically allowed combinations of Φ and Ψ angles for an amino acid residue.[14][15] For L-amino acids, the most favored regions correspond to right-handed alpha-helices and beta-sheets.

The introduction of a D-amino acid inverts the stereochemistry at the Cα. Consequently, the sterically allowed regions for a D-amino acid on a Ramachandran plot are largely a mirror image of those for an L-amino acid.[6] This means that D-Ala in the this compound dipeptide will favor Φ/Ψ combinations that are energetically unfavorable for L-amino acids, such as those corresponding to left-handed helical structures.[16][17] This altered geometry impacts folding, enzyme recognition, and receptor binding.[4]

Physicochemical Properties

The structure of this compound directly influences its measurable physical and chemical properties, which are crucial for its handling, formulation, and mechanism of action.

PropertyValueSourceRationale
Molecular Formula C₉H₁₈N₂O₃[9]Sum of atomic constituents of D-Ala and L-Leu minus one H₂O molecule.
Molecular Weight 202.25 g/mol [9][18]Calculated from the molecular formula.
XLogP3 -2.8[9]The negative value indicates a hydrophilic character, despite non-polar side chains, due to the charged amino and carboxyl termini.
Hydrogen Bond Donors 3[9]The -NH₂ group and the amide -NH group.
Hydrogen Bond Acceptors 4[9]The two carboxyl oxygens and the amide carbonyl oxygen.
Isoelectric Point (pI) ~5.5 - 6.0 (Est.)[19]Calculated based on the pKa values of the N-terminal amino group (~9.7) and the C-terminal carboxyl group (~2.3). At the pI, the net charge is zero.[20]
Solubility High in water[18][21]As a zwitterion with hydrogen bonding capacity, it is readily soluble in aqueous solutions. Dipeptides are often more soluble than their parent amino acids.[21]

Experimental Determination and Characterization

A robust and self-validating workflow is essential to confirm the synthesis and elucidate the precise structure of this compound. This involves synthesis, purification, and multi-modal spectroscopic analysis.

G cluster_workflow Self-Validating Characterization Workflow syn Peptide Synthesis (e.g., Solid-Phase) pur Purification (RP-HPLC) syn->pur Crude Product mass Identity & Purity Confirmation (LC-MS) pur->mass Purified Fractions nmr Structural Elucidation (2D NMR) mass->nmr Verified Sample

Figure 2: A logical workflow for the synthesis and characterization of this compound.

Protocol: Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing peptides like this compound.

Objective: To covalently synthesize the this compound sequence on a solid support resin.

Methodology (Fmoc/tBu Strategy):

  • Resin Preparation: Start with a pre-loaded L-Leucine on a Wang or Rink Amide resin. The N-terminal α-amino group of Leucine is protected with an acid-labile Fluorenylmethyloxycarbonyl (Fmoc) group.

  • Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF (dimethylformamide) to remove the Fmoc group, exposing the free amine of Leucine.

  • Amino Acid Coupling: Activate the carboxyl group of Fmoc-D-Alanine-OH using a coupling reagent (e.g., HBTU/DIPEA). Add this activated D-Alanine to the resin to form the peptide bond with the now-free amine of Leucine.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Final Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal D-Alanine.

  • Cleavage and Deprotection: Treat the resin with a strong acid cocktail (e.g., 95% Trifluoroacetic acid (TFA), with scavengers like water and TIS) to cleave the completed dipeptide from the resin and remove any side-chain protecting groups (not applicable here, but standard practice).

  • Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the solid, and lyophilize to obtain a dry, crude powder.

Protocol: Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the solution-state structure and conformation of peptides.[22][23]

Objective: To confirm the covalent structure (sequence) and determine the through-space proximity of protons to define the 3D conformation.

Methodology:

  • Sample Preparation: Dissolve the purified, lyophilized this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.

  • 1D ¹H Spectrum: Acquire a standard one-dimensional proton spectrum to identify the chemical shifts of all protons. This provides an initial assessment of sample purity and folding.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same spin system (i.e., within the same amino acid residue).[23][24] It allows for the unambiguous assignment of all protons belonging to the D-Alanine residue and all protons belonging to the L-Leucine residue.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for 3D structure determination.[24][25] It detects protons that are close in space (< 5 Å), regardless of whether they are bonded. Key NOEs to look for include:

    • Sequential NOEs: Between the amide proton of Leu and the Cα proton of Ala (HN(i+1) - Hα(i)). This confirms the D-Ala -> L-Leu sequence.

    • Intra-residue NOEs: Proximities within a single residue that provide information on side-chain conformation.

  • Structure Calculation: The distance restraints derived from NOESY peak intensities are used as input for molecular dynamics and simulated annealing algorithms to calculate an ensemble of 3D structures consistent with the experimental data.

Biological Significance and Applications

The unique structure of this compound, and DAACPs in general, underpins their utility in biomedical and biotechnological research.

  • Enhanced Proteolytic Stability: The primary advantage of incorporating D-amino acids is the dramatic increase in resistance to degradation by proteases, which are stereospecific for L-amino acids.[5] This extends the peptide's half-life in biological systems, a critical feature for therapeutic peptides.

  • Bacterial Cell Wall Mimicry: The D-Alanyl-D-Alanine terminus is a crucial component in the biosynthesis of peptidoglycan in bacterial cell walls.[26] While this compound is different, its D-Ala residue makes it a valuable tool for studying the enzymes involved in this pathway, such as D-alanine ligases and transpeptidases, which are targets for antibiotics like penicillin and vancomycin.[26][27]

  • Drug Development Platform: this compound serves as a platform to study how stereochemistry affects peptide-receptor interactions.[4] By systematically replacing L-amino acids with D-enantiomers, researchers can develop peptide-based drugs (e.g., antimicrobial peptides, hormone analogs) with improved stability, bioavailability, and potentially novel activities.[3][5]

  • Metabolic Research: The dipeptide can be used as a source of L-Leucine in selective media for specific bacterial strains, aiding in genetic and metabolic studies.[18]

Conclusion

The structure of D-Alanyl-L-Leucine is far more than a simple sequence of two amino acids. It is a precisely defined molecular architecture where the inclusion of a single D-enantiomer introduces profound changes to its stereochemistry, conformational freedom, and physicochemical properties. This D-L junction disrupts canonical peptide structures, confers significant resistance to enzymatic breakdown, and opens avenues for novel biological applications. A thorough understanding of its structure, achieved through a rigorous combination of synthesis and advanced spectroscopic analysis, is paramount for harnessing its potential in drug design, microbiology, and the broader field of chemical biology.

References

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  • Neuhaus, F. C. (1962). The Enzymatic Synthesis of d-Alanyl-d-alanine. ResearchGate. [Link]

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  • Kajiwara, T., et al. (2021). D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. PubMed Central. [Link]

  • Cava, F., et al. (2018). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers in Microbiology. [Link]

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  • De Luca, S., et al. (2017). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed. [Link]

  • Neuhaus, F. C., & Lynch, J. L. (1964). Enzymic synthesis of D-alanyl-D-alanine. IV. Control of D-alanine: D-alanine ligase (ADP). ACS Publications. [Link]

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  • Let's Talk Academy. (2023). How Do Peptides with D-Amino Acids Arise in Cells? Mechanism and Biological Significance. [Link]

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  • Case, D. A. (2002). Four typical conformations of the alanine dipeptide analogue. ResearchGate. [Link]

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  • Gholipour, Y., et al. (2023). An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide. PubMed Central. [Link]

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  • Kumar, S., et al. (2022). Characterization and impact of peptide physicochemical properties on oral and subcutaneous delivery. PubMed. [Link]

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A Technical Guide to D-Alanyl-L-Leucine (D-Ala-Leu): Chemical Properties and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Alanyl-L-leucine (D-Ala-Leu) is a dipeptide of significant interest in various fields of chemical and biological research. Composed of a D-alanine residue at the N-terminus and an L-leucine residue at the C-terminus, this stereoisomer of the naturally occurring L-Ala-L-Leu peptide offers a unique molecular structure for investigating the impact of chirality on peptide conformation, enzymatic stability, and biological activity. This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and analytical characterization of this compound, intended to serve as a valuable resource for researchers and professionals in drug development and related scientific disciplines.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, stability, and interactions with biological systems.

IUPAC Name and Structural Information

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid .[1] The structure consists of a D-alanine molecule linked to an L-leucine molecule via a peptide bond.

D_Ala_Leu_Structure

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These values are crucial for designing experiments, formulating solutions, and interpreting analytical data.

PropertyValueSource(s)
IUPAC Name (2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid[1]
Molecular Formula C₉H₁₈N₂O₃[1]
Molecular Weight 202.25 g/mol [1]
CAS Number 67113-60-4[1]
Appearance White to off-white solid
Solubility Soluble in water.
pKa₁ (α-COOH of Leucine) ~2.36[2]
pKa₂ (α-NH₃⁺ of Alanine) ~9.69
Calculated Isoelectric Point (pI) ~6.03
Storage Conditions Store at -20°C, sealed and away from moisture.

Calculation of Isoelectric Point (pI): The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a simple dipeptide like this compound, with no ionizable side chains, the pI can be estimated by averaging the pKa values of the terminal carboxyl and amino groups.[3][4]

pI = (pKa₁ + pKa₂) / 2 = (2.36 + 9.69) / 2 ≈ 6.03

This calculated pI indicates that this compound will be positively charged at a pH below ~6.03, negatively charged at a pH above ~6.03, and exist predominantly as a zwitterion at a pH near its pI.

Synthesis of this compound

The synthesis of this compound can be achieved through both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The choice of method depends on the desired scale, purity requirements, and available resources.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used method for the synthesis of peptides, offering advantages such as ease of purification and the ability to automate the process.[5][6][7] The general workflow for the synthesis of this compound via Fmoc-based SPPS is outlined below.

SPPS_Workflow

Experimental Protocol: Fmoc-SPPS of this compound

  • Resin Preparation: Swell a suitable resin (e.g., pre-loaded Fmoc-L-Leu-Wang resin) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the L-leucine residue. Wash the resin thoroughly with DMF.

  • Coupling of D-Alanine: In a separate vessel, activate Fmoc-D-Ala-OH with a coupling agent such as HBTU or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add the activated D-alanine solution to the resin and allow the coupling reaction to proceed. Monitor the reaction for completion using a qualitative test (e.g., ninhydrin test).

  • Washing: After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal D-alanine using 20% piperidine in DMF.

  • Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the dipeptide from the resin and remove any side-chain protecting groups (if present).

  • Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet to obtain the crude this compound.

Solution-Phase Peptide Synthesis

Solution-phase synthesis is a classical method that is well-suited for the large-scale production of dipeptides.[8][9] This approach involves the coupling of protected amino acid derivatives in a suitable solvent, followed by deprotection steps.

Experimental Protocol: Solution-Phase Synthesis of this compound

  • Protection of Amino Acids: Protect the amino group of D-alanine (e.g., as Boc-D-Ala-OH) and the carboxyl group of L-leucine (e.g., as H-L-Leu-OMe).

  • Peptide Bond Formation: Dissolve Boc-D-Ala-OH and H-L-Leu-OMe in a suitable organic solvent (e.g., dichloromethane or DMF). Add a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an additive like 1-hydroxybenzotriazole (HOBt) to facilitate the reaction and suppress racemization. Stir the reaction mixture until completion.

  • Work-up and Purification: Remove the byproducts (e.g., dicyclohexylurea if DCC is used) by filtration. Purify the protected dipeptide (Boc-D-Ala-L-Leu-OMe) by extraction and/or column chromatography.

  • Deprotection:

    • Boc Removal: Treat the protected dipeptide with an acid, such as TFA or HCl in an organic solvent, to remove the Boc group from the N-terminus.

    • Methyl Ester Saponification: Hydrolyze the methyl ester at the C-terminus using a base, such as sodium hydroxide in a mixture of water and an organic solvent.

  • Final Purification: Purify the final product, this compound, by recrystallization or preparative HPLC.

Purification and Analysis

Purification of the crude this compound and subsequent analytical characterization are critical steps to ensure the identity and purity of the final product.

Purification by Preparative HPLC

Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying synthetic peptides.[1][10][11]

Protocol for Preparative RP-HPLC Purification of this compound

  • Column: A C18 stationary phase is typically used.

  • Mobile Phase: A gradient of acetonitrile in water, both containing an ion-pairing agent such as 0.1% TFA, is commonly employed.

  • Gradient: A shallow gradient is often used to achieve optimal separation of the target peptide from closely eluting impurities.

  • Detection: The peptide is detected by its UV absorbance at 214 or 280 nm.

  • Fraction Collection: Fractions containing the purified peptide are collected, and the purity is verified by analytical HPLC.

  • Lyophilization: The purified fractions are pooled and lyophilized to obtain the final product as a fluffy white powder.

Analytical Characterization

A combination of analytical techniques should be used to confirm the identity and purity of the synthesized this compound.

3.2.1. Analytical RP-HPLC

Analytical RP-HPLC is used to assess the purity of the final product. A sharp, single peak at the expected retention time indicates a high degree of purity. The conditions are similar to preparative HPLC but on a smaller scale with a faster gradient.

3.2.2. Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the synthesized dipeptide. Electrospray ionization (ESI) is a common technique for analyzing peptides. The expected monoisotopic mass for this compound ([M+H]⁺) is approximately 203.14 Da.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of this compound and to verify the stereochemistry. The chemical shifts and coupling constants of the protons and carbons will be characteristic of the D-alanine and L-leucine residues and the peptide bond linkage.

Applications in Research and Drug Development

The unique stereochemistry of this compound makes it a valuable tool in several areas of research:

  • Enzymatic Stability Studies: The presence of the D-alanine residue can confer resistance to degradation by proteases that typically recognize L-amino acids. This property is explored in the design of more stable peptide-based drugs.

  • Conformational Analysis: The D-amino acid can induce specific turns or folds in a peptide chain, influencing its three-dimensional structure and biological activity.

  • Microbiology: D-amino acids are components of the cell walls of some bacteria. This compound can be used in studies related to bacterial cell wall biosynthesis and the development of novel antibiotics.[12]

Conclusion

This technical guide has provided a comprehensive overview of the chemical properties, synthesis, purification, and analysis of D-Alanyl-L-Leucine. A thorough understanding of these aspects is essential for the successful application of this dipeptide in research and drug development. The provided protocols and data serve as a valuable resource for scientists working with this and other stereochemically modified peptides.

References

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
  • Wikipedia contributors. (2024, January 10). Amino acid. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6992388, this compound. Retrieved January 23, 2026, from [Link].

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
  • Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved January 23, 2026, from [Link]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
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  • Perkins, H. R. (1969). The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin. Biochemical Journal, 111(2), 195–205.
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Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Solid-Phase Synthesis of the Dipeptide D-Ala-Leu

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, field-proven guide for the synthesis of the dipeptide D-Ala-Leu using Fmoc-based solid-phase peptide synthesis (SPPS). This protocol is designed for researchers, scientists, and professionals in drug development, offering not just a series of steps, but a deeper understanding of the chemical principles and strategic choices that ensure a successful synthesis.

Introduction: The Significance of this compound and the Power of SPPS

Dipeptides containing D-amino acids, such as this compound, are of significant interest in peptidomimetic and drug discovery research. The incorporation of a D-amino acid can dramatically increase the peptide's resistance to enzymatic degradation, thereby enhancing its bioavailability and therapeutic potential[1]. Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are made, offering a robust and efficient methodology compared to traditional solution-phase synthesis[2][3][4][5]. The core principle of SPPS involves assembling a peptide chain sequentially while the C-terminus is anchored to an insoluble polymeric support, or resin[2][6]. This approach simplifies the entire process, as excess reagents and soluble by-products are easily removed by filtration and washing, driving reactions to completion and eliminating the need for complex purification of intermediates[2][3][4].

This guide will focus on the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, which utilizes a base-labile Nα-Fmoc protecting group and acid-labile side-chain protecting groups.

Strategic Choices in this compound Synthesis: Materials and Reagents

The success of SPPS is critically dependent on the quality of the reagents and the strategic selection of the solid support and coupling agents.

The Solid Support: 2-Chlorotrityl Chloride (2-CTC) Resin

For the synthesis of a peptide with a C-terminal carboxylic acid, the 2-chlorotrityl chloride (2-CTC) resin is an excellent choice[7][8].

Why 2-CTC Resin?

  • Mild Cleavage Conditions: The key advantage of 2-CTC resin is the ability to cleave the final peptide under very mild acidic conditions (e.g., dilute trifluoroacetic acid), which preserves the integrity of the peptide and any acid-sensitive functionalities[9][10].

  • Suppression of Racemization: Attachment of the first Fmoc-amino acid to trityl-based resins is largely free from racemization, a critical factor for maintaining stereochemical purity[9][10][11].

  • Prevention of Diketopiperazine Formation: The steric bulk of the trityl linker effectively minimizes the formation of diketopiperazine, a common side reaction with dipeptides, particularly those containing proline at the C-terminus[7][9][10][11].

Amino Acids
  • Fmoc-L-Leucine (Fmoc-L-Leu-OH): The first amino acid to be attached to the resin.

  • Fmoc-D-Alanine (Fmoc-D-Ala-OH): The second amino acid in the sequence.

Coupling Reagent: HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient aminium-based coupling reagent[2][12].

Why HATU?

  • Rapid Kinetics: HATU facilitates rapid peptide bond formation, even between sterically hindered amino acids[2][12][13].

  • Low Racemization: In the presence of a base, HATU forms a highly reactive OAt-ester, which reacts efficiently with the free amine of the growing peptide chain, minimizing the risk of racemization[12][14].

Key Solvents and Reagents
ReagentPurpose
Dichloromethane (DCM)Resin swelling, washing, and solvent for loading the first amino acid
N,N-Dimethylformamide (DMF)Primary solvent for coupling and deprotection steps
Diisopropylethylamine (DIPEA)Non-nucleophilic base for amino acid activation and loading
PiperidineBase for the removal of the Fmoc protecting group
Methanol (MeOH)Capping of unreacted sites on the resin
Trifluoroacetic acid (TFA)Cleavage of the peptide from the resin
Triisopropylsilane (TIS)Scavenger to prevent side reactions during cleavage
Diethyl ether (cold)Precipitation of the cleaved peptide

Experimental Protocol: Step-by-Step Synthesis of this compound

This protocol is based on a 0.1 mmol synthesis scale.

Workflow Overview

The synthesis of this compound on 2-CTC resin follows a cyclical process of deprotection and coupling, culminating in a final cleavage step.

SPPS_Workflow Resin 2-CTC Resin Swell Swell Resin in DCM Resin->Swell Load Load Fmoc-L-Leu-OH Swell->Load Cap Cap Resin Load->Cap Wash1 Wash Cap->Wash1 Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect Wash2 Wash Deprotect->Wash2 Couple Couple Fmoc-D-Ala-OH (HATU/DIPEA) Wash2->Couple Wash3 Wash Couple->Wash3 Cleave Cleave & Deprotect (TFA/TIS/H2O) Wash3->Cleave Precipitate Precipitate & Purify Cleave->Precipitate Final This compound Precipitate->Final

Caption: Workflow for the solid-phase synthesis of this compound.

Step 1: Resin Preparation and First Amino Acid Loading (Fmoc-L-Leu-OH)
  • Resin Swelling: Place 2-chlorotrityl chloride resin (approx. 150 mg, assuming a loading capacity of ~0.7 mmol/g for a 0.1 mmol scale) in a reaction vessel. Swell the resin in DCM (3-5 mL) for 30 minutes with gentle agitation[4][8]. Drain the DCM.

  • Loading Solution Preparation: In a separate vial, dissolve Fmoc-L-Leu-OH (2 equivalents, 0.2 mmol) and DIPEA (4 equivalents, 0.4 mmol) in anhydrous DCM (2 mL).

  • Loading Reaction: Add the loading solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours[4][9].

  • Capping: To cap any unreacted chlorotrityl sites, add methanol (0.5 mL) to the reaction vessel and agitate for an additional 30 minutes[7][8].

  • Washing: Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

Step 2: Fmoc Deprotection
  • Deprotection: Add a 20% (v/v) solution of piperidine in DMF (3-5 mL) to the resin[8][15]. Agitate for 5-10 minutes.

  • Repeat Deprotection: Drain the solution and repeat the piperidine treatment for another 5-10 minutes. The piperidine solution will develop a yellow color due to the dibenzofulvene-piperidine adduct, indicating successful Fmoc removal[16].

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7x) to ensure complete removal of piperidine.

Step 3: Coupling of the Second Amino Acid (Fmoc-D-Ala-OH)
  • Coupling Solution Preparation: In a separate vial, dissolve Fmoc-D-Ala-OH (2 equivalents, 0.2 mmol) and HATU (1.95 equivalents, 0.195 mmol) in DMF (2 mL). Add DIPEA (4 equivalents, 0.4 mmol) to the solution and pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 30-60 minutes[17].

  • Monitoring the Reaction: To confirm the completion of the coupling reaction, a ninhydrin (Kaiser) test can be performed on a few beads of the resin. A negative result (beads remain colorless or yellow) indicates a complete reaction[3].

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Step 4: Final Fmoc Deprotection

Repeat the Fmoc deprotection procedure as described in Step 3.2 to remove the Fmoc group from the N-terminal D-Alanine.

Step 5: Cleavage and Deprotection
  • Resin Preparation: Wash the deprotected peptide-resin with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail (2-3 mL) to the dried resin and agitate at room temperature for 1.5-2 hours[3][18].

  • Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (10-15 mL). A white precipitate of the dipeptide should form[19].

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage by-products.

  • Drying: Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude this compound dipeptide should be purified to obtain a high-purity product.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification[20][21][22][23][24]. A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: The purified peptide should be characterized by mass spectrometry to confirm its molecular weight and by analytical RP-HPLC to assess its purity.

Quantitative Summary

ParameterMolar Equiv. (relative to resin loading)Amount (for 0.1 mmol scale)
Resin Loading
Fmoc-L-Leu-OH2.070.7 mg
DIPEA4.069.7 µL
Coupling
Fmoc-D-Ala-OH2.062.3 mg
HATU1.9574.1 mg
DIPEA4.069.7 µL
Cleavage
TFA-~2.85 mL
TIS-~75 µL
H₂O-~75 µL

Troubleshooting

IssuePossible CauseRecommended Solution
Low Loading of First AA Inactive resin (hydrolyzed)Use fresh, anhydrous DCM and ensure the Fmoc-amino acid is dry. Consider pre-activating the resin[7].
Incomplete Coupling Steric hindrance, peptide aggregationDouble couple (repeat the coupling step). Use a more potent coupling reagent or additives.
Incomplete Fmoc Deprotection Insufficient deprotection time or reagent volumeIncrease deprotection time or perform an additional deprotection step. Ensure the 20% piperidine/DMF solution is fresh.
Low Yield After Cleavage Incomplete cleavageExtend cleavage time. Ensure the resin is dry before adding the cleavage cocktail.
Side Products in Mass Spec Scavenger-related issues, side-chain reactionsEnsure appropriate scavengers are used in the cleavage cocktail.

References

  • Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. (2023). PMC - NIH. [Link]

  • Introduction to Peptide Synthesis. PMC - NIH. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. Springer. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Methods for Removing the Fmoc Group. Humana Press. [Link]

  • Purification of naturally occurring peptides by reversed-phase HPLC. PubMed. [Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]

  • Principles and Practice of Solid-Phase Peptide Synthesis. Oxford Academic. [Link]

  • Accurate determination of resin substitution in solid phase peptide synthesis - an illustrated case study for a highly moisture. Almac. [Link]

  • Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry (RSC Publishing). [Link]

  • One-Pot Synthesis of Diverse dl-Configuration Dipeptides by a Streptomyces d-Stereospecific Amidohydrolase. PMC - NIH. [Link]

  • How can I remove Fmoc from solution phase peptide? ResearchGate. [Link]

  • 2-Chlorotrityl chloride resin. Wiley Online Library. [Link]

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]

  • Synthesis of Antioxidant Peptide SCAP1 (Leu-Ala-Asn-Ala-Lys). ResearchGate. [Link]

  • Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. ResearchGate. [Link]

  • Cleaving protected peptides from 2-chlorotrityl resin; cleavage from 2-CTC resin. Aapptec. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Polymer Standards Service. [Link]

  • Synthesis of Peptides. Thieme. [Link]

  • Green Chemistry - In situ Fmoc removal. MDPI. [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc. [Link]

  • Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. JACS Directory. [Link]

  • Amino Acids 4. Formation of a Dipeptide. YouTube. [Link]

  • Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. [Link]

  • Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. PubMed Central. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. [Link]

  • Peptides purification development in Reverse Phase. Interchim – Blog. [Link]

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Application Note: D-Ala-Leu Selection System for Robust, Antibiotic-Free Bacterial Cloning

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Limitations of Antibiotic Selection

For decades, antibiotic resistance genes have been the cornerstone of selective pressure in bacterial cloning and protein production. While effective, this strategy is fraught with inherent drawbacks. The secretion of antibiotic-degrading enzymes, such as β-lactamase, can lead to the formation of plasmid-free "satellite" colonies, complicating screening and reducing yields.[1] Furthermore, the metabolic burden of expressing a resistance gene can impact cellular resources, and the presence of antibiotic resistance genes is a significant regulatory concern for biotherapeutics.[2]

To address these challenges, we present a robust, antibiotic-free selection system based on the complementation of D-alanine auxotrophy using the dipeptide D-Alanyl-L-Leucine (D-Ala-Leu). This system provides stringent selection, eliminates satellite colonies, and aligns with regulatory demands for safer biomanufacturing processes.[3]

Mechanism of Action: Targeted Complementation of Peptidoglycan Synthesis

The foundation of this selection system lies in the essential nature of the bacterial cell wall, which is composed of peptidoglycan. A critical building block for this structure is the dipeptide D-alanine-D-alanine (D-Ala-D-Ala).[4][5]

The synthesis of D-Ala-D-Ala is a two-step intracellular process:

  • Racemization: The alanine racemase enzyme, encoded by the alr gene, converts L-alanine into D-alanine.[6][7]

  • Ligation: The D-Ala-D-Ala ligase, encoded by the ddl gene, joins two D-alanine molecules to form the D-Ala-D-Ala dipeptide.[5][6][8]

This system utilizes a specifically engineered E. coli host strain with deletions in both the alr and ddl genes (Δalr, Δddl). These mutations render the cell a D-alanine auxotroph, incapable of synthesizing its peptidoglycan and thus unable to survive unless D-alanine is supplied externally.[6][8][9]

Selection is achieved by transforming this auxotrophic strain with a plasmid containing a functional copy of the alr gene. When grown on a minimal medium supplemented with this compound, only the cells that have successfully taken up the plasmid can survive. The plasmid-encoded alanine racemase (alr) allows the cell to produce D-alanine from the ubiquitous L-alanine. However, the cell still lacks the D-Ala-D-Ala ligase (ddl) and cannot form the essential D-Ala-D-Ala dipeptide.

This is where the this compound dipeptide in the medium becomes critical. The cell imports the this compound, and intracellular peptidases cleave it, releasing D-alanine and L-leucine. This liberated D-alanine can then be used by the cell to complete peptidoglycan synthesis. Therefore, cell survival is contingent on both the presence of the alr-containing plasmid and the external supply of the this compound dipeptide.

G cluster_Host Host E. coli (Δalr, Δddl) L_Ala L-Alanine (Intracellular) D_Ala D-Alanine L_Ala->D_Ala alr (Blocked) Plasmid_alr Plasmid-Encoded alr Gene D_Ala_D_Ala D-Ala-D-Ala D_Ala->D_Ala_D_Ala ddl (Blocked) PG Peptidoglycan (Cell Wall) D_Ala_D_Ala->PG Synthesis (Blocked) D_Ala_Leu This compound (External) D_Ala_Leu->D_Ala Uptake & Peptidase Cleavage L_Ala_2 L-Alanine (Intracellular) D_Ala_2 D-Alanine L_Ala_2->D_Ala_2 Plasmid alr D_Ala_Leu_2 This compound (External) D_Ala_D_Ala_2 D-Ala-D-Ala D_Ala_2->D_Ala_D_Ala_2 ddl (Blocked) D_Ala_from_peptide D-Alanine PG_2 Peptidoglycan (Cell Wall) D_Ala_D_Ala_2->PG_2 D_Ala_Leu_2->D_Ala_from_peptide Uptake D_Ala_from_peptide->D_Ala_D_Ala_2 G start Start: Competent Δalr, Δddl Cells transform 1. Transform with alr-Plasmid DNA start->transform recover 2. Recover in SOC Medium (1 hr, 37°C) transform->recover plate 3. Plate on this compound Selective Agar recover->plate incubate 4. Incubate (24-48 hrs, 37°C) plate->incubate colony 5. Pick Colonies for Downstream Analysis incubate->colony end Result: Pure, Plasmid- Containing Colonies colony->end

Caption: Experimental workflow for this compound selection.

Procedure:

  • Transformation:

    • Thaw one aliquot of competent Δalr, Δddl E. coli cells on ice.

    • Add 1-5 µL of your alr-plasmid ligation reaction or purified plasmid to the cells.

    • Incubate on ice for 30 minutes.

    • Perform a heat shock at 42°C for 45 seconds, then immediately return to ice for 2 minutes. (If using electroporation, follow the manufacturer's protocol).

  • Recovery:

    • Aseptically add 900 µL of sterile SOC medium to the transformation tube.

    • Incubate at 37°C for 1 hour with shaking (~225 rpm). This recovery step is crucial to allow for the initial expression of the alr gene from the plasmid before subjecting the cells to selective pressure.

  • Plating:

    • Plate 100-200 µL of the recovered culture onto pre-warmed this compound selective agar plates.

    • For a negative control, plate untransformed cells on a selective plate.

    • For a positive control, plate transformed cells on a non-selective rich media plate (e.g., LB).

  • Incubation:

    • Incubate the plates inverted at 37°C for 24-48 hours. Colonies may take longer to appear compared to antibiotic selection due to growth in minimal media.

  • Analysis:

    • Colonies that appear on the selective plates have successfully taken up the plasmid. These can be picked for colony PCR, plasmid DNA isolation, or inoculation into liquid this compound selective broth for protein expression studies. No satellite colonies should be observed.

Troubleshooting
  • No Colonies:

    • Transformation efficiency: Verify the competency of your cells and the quality/quantity of your plasmid DNA.

    • Recovery step: Ensure the 1-hour recovery in non-selective medium was performed correctly to allow for Alr protein expression.

    • Media preparation: Double-check the concentration of this compound and other media components.

  • Slow Growth:

    • Growth in minimal media is inherently slower than in rich media like LB. [10][11]Extend incubation times if necessary.

    • Ensure the carbon source and other supplements are at optimal concentrations.

  • Contamination/Background Growth:

    • The use of a minimal medium base should prevent the growth of most contaminants. If background growth occurs, verify the sterility of your technique and media components. Ensure the host strain is indeed auxotrophic by plating on selective media without the dipeptide.

References

  • Couturier, J., et al. (2024). Method for plasmid-based antibiotic-free fermentation. Microbial Cell Factories. [Link]

  • Richardson, S. M., et al. (1989). DNA supercoiling and the leu-500 promoter mutation of Salmonella typhimurium. The EMBO Journal. [Link]

  • Feng, Z., & Barletta, R. G. (2003). Roles of Mycobacterium smegmatis d-Alanine:d-Alanine Ligase and d-Alanine Racemase in the Mechanisms of Action of and Resistance to the Peptidoglycan Inhibitor d-Cycloserine. Antimicrobial Agents and Chemotherapy. [Link]

  • Park, I. S., et al. (1997). Sequencing of the ddl gene and modeling of the mutated D-alanine:D-alanine ligase in glycopeptide-dependent strains of Enterococcus faecium. Molecular Microbiology. [Link]

  • Kuru, E., et al. (2019). Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis. ACS Chemical Biology. [Link]

  • Zoonbio Biotechnology. Preparation of Yeast Media. [Link]

  • Xi, X., et al. (2022). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. ResearchGate. [Link]

  • Wild, J., & Hennig, J. (1972). Mutant Strains of Escherichia coli K12 That Use D-Amino Acids. PNAS. [Link]

  • Cava, F., et al. (2018). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers in Microbiology. [Link]

  • Versteeg, L., et al. (2007). Listeria monocytogenes-Based Antibiotic Resistance Gene-Free Antigen Delivery System Applicable to Other Bacterial Vectors and DNA Vaccines. Infection and Immunity. [Link]

  • Young, T. S., et al. (2011). A robust and quantitative reporter system to evaluate noncanonical amino acid incorporation in yeast. PNAS. [Link]

  • Feng, Z., & Barletta, R. G. (2003). Roles of Mycobacterium smegmatis D-Alanine:D-Alanine Ligase and D-Alanine Racemase in the Mechanisms of Action of and Resistance to the Peptidoglycan Inhibitor D-Cycloserine. ResearchGate. [Link]

  • Bitesize Bio. What's The Problem With Ampicillin Selection?. [Link]

  • Mercer, A. C., et al. (2015). Bacterial gene control by DNA looping using engineered dimeric transcription activator like effector (TALE) proteins. ResearchGate. [Link]

  • Takara Bio. Yeast Media Protocol-At-A-Glance. [Link]

  • Kuru, E., et al. (2019). Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis. PMC. [Link]

  • Mair, C., et al. (2021). Antibiotic-Free Selection in Biotherapeutics: Now and Forever. MDPI. [Link]

  • Makowski, K., et al. (2023). Substrate-Mimicking Peptides as MMP-1 Inhibitors: Impact of Zinc-Binding Group Position on Ternary Complex Stability. ACS Publications. [Link]

  • O'Kennedy, R. D. (2000). Effects of growth medium selection on plasmid DNA production and initial processing steps. ResearchGate. [Link]

  • Hashimoto, M., et al. (2021). Distinct Amino Acid Availability-Dependent Regulatory Mechanisms of MepS and MepM Levels in Escherichia coli. Frontiers in Microbiology. [Link]

  • Clontech Laboratories, Inc. (2008). Yeast Protocols Handbook. [Link]

  • Li, X., et al. (2018). Enantiomeric Effect of d-Amino Acid Substitution on the Mechanism of Action of α-Helical Membrane-Active Peptides. MDPI. [Link]

  • Vidal, L., et al. (2008). Development of an antibiotic-free plasmid selection system based on glycine auxotrophy for recombinant protein overproduction in Escherichia coli. ResearchGate. [Link]

  • Long, Q., et al. (2004). Direct Selection for Mutators in Escherichia coli. Journal of Bacteriology. [Link]

  • Wikipedia. Start codon. [Link]

  • ENS. YEAST AND BACTERIAL MEDIA RECIPES. [Link]

  • Gualtieri, M., et al. (2018). Mechanical Genomic Studies Reveal the Role of d-Alanine Metabolism in Pseudomonas aeruginosa Cell Stiffness. mBio. [Link]

  • Beal, J., et al. (2017). Reducing DNA context dependence in bacterial promoters. [Link]

  • Li, G., et al. (2023). Alr Gene in Brucella suis S2: Its Role in Lipopolysaccharide Biosynthesis and Bacterial Virulence in RAW264.7. MDPI. [Link]

  • Lorenzo-Díaz, F., et al. (2023). Bacteriocin peer selection for the production of antibiotic selection free biotherapeutic pDNA. Frontiers in Bioengineering and Biotechnology. [Link]

  • Dohlman Lab, UNC School of Medicine. Media Recipes. [Link]

  • Wu, D., et al. (2022). Optimization of Ultrahigh-Throughput Screening Assay for Protein Engineering of d-Allulose 3-Epimerase. MDPI. [Link]

  • Wechsler, J. A., & Gross, J. D. (1971). Mutants of Escherichia coli with Cold-Sensitive Deoxyribonucleic Acid Synthesis. Journal of Bacteriology. [Link]

  • Caparros, M., et al. (1992). Effect of D-amino acids on structure and synthesis of peptidoglycan in Escherichia coli. Journal of Bacteriology. [Link]

  • Sirisena, D. M., et al. (1992). Use of the alr Gene as a Food-Grade Selection Marker in Lactic Acid Bacteria. Applied and Environmental Microbiology. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing D-Ala-Leu Coupling Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to optimizing the coupling efficiency of D-Alanyl-Leucine (D-Ala-Leu). This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this dipeptide synthesis. Here, you will find field-proven insights, troubleshooting guides, and detailed protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why can the this compound coupling be challenging?

A1: The primary challenge in coupling this compound lies in the steric hindrance presented by the bulky isobutyl side chain of Leucine. This can impede the approach of the activated carboxyl group of D-Alanine to the N-terminal amine of Leucine, slowing down the reaction rate and potentially leading to incomplete coupling. Furthermore, as with any peptide coupling, there is a risk of side reactions, such as racemization, which is a critical consideration when working with D-amino acids to maintain stereochemical purity.

Q2: Which class of coupling reagents is most effective for this compound?

A2: For sterically hindered couplings like this compound, modern uronium/aminium and phosphonium salt-based reagents are generally superior to traditional carbodiimides (like DCC or DIC) alone.[1] Reagents such as HATU, HCTU, and COMU are highly recommended as they form highly reactive activated esters, which can overcome the steric barrier more effectively.[2]

Q3: What is racemization and how can I minimize it during this compound coupling?

A3: Racemization is the conversion of a chiral molecule into its mirror image (enantiomer). In this context, the activated D-Alanine could potentially convert to L-Alanine, leading to a diastereomeric impurity in your final peptide. To minimize racemization, it is crucial to use a coupling reagent in conjunction with an additive like OxymaPure®.[1] COMU, which incorporates OxymaPure in its structure, is particularly effective at suppressing racemization.[1][3] Using a weaker base, such as N-methylmorpholine (NMM) or sym-collidine instead of a stronger base like N,N-Diisopropylethylamine (DIPEA), can also help reduce the risk of racemization.[1]

Q4: Is a "double coupling" strategy necessary for this compound?

A4: A double coupling strategy, where the coupling reaction is performed twice, is a prudent approach for difficult couplings, including those involving sterically hindered residues like Leucine. After the first coupling, a completion check (e.g., a Kaiser test) should be performed. If the test is positive (indicating incomplete reaction), a second coupling is strongly recommended to drive the reaction to completion and maximize the yield of the desired peptide.

Troubleshooting Guide: this compound Coupling

This section addresses specific issues you may encounter during the synthesis of this compound containing peptides.

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency / Incomplete Reaction 1. Steric Hindrance: The bulky isobutyl group of Leucine is sterically hindering the incoming activated D-Alanine. 2. Suboptimal Coupling Reagent: The chosen coupling reagent may not be sufficiently reactive for this hindered coupling. 3. Insufficient Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature.1. Employ a High-Efficiency Coupling Reagent: Utilize a uronium/aminium salt-based reagent like HATU or COMU. COMU is often preferred due to its high reactivity and safety profile.[3][4] 2. Optimize Reaction Conditions: Increase the coupling time (e.g., from 1 hour to 2-4 hours). For particularly difficult couplings, a slight increase in temperature (e.g., to 35-40°C) can be beneficial, but monitor for potential side reactions. 3. Perform a Double Coupling: After the initial coupling, perform a Kaiser test. If positive, repeat the coupling step.
Presence of Diastereomeric Impurities (Racemization) 1. Strong Base: The use of a strong base like DIPEA can promote racemization of the activated D-Alanine. 2. Prolonged Activation Time: Leaving the D-Alanine activated for an extended period before the addition of Leucine can increase the risk of racemization. 3. Inappropriate Coupling Reagent/Additive: Some coupling reagents are more prone to causing racemization than others.1. Use a Weaker Base: Substitute DIPEA with NMM or sym-collidine.[1] 2. Minimize Pre-activation Time: Add the activated D-Alanine to the deprotected Leucine resin immediately after its formation. 3. Select a Racemization-Suppressing Reagent: Use COMU or a combination of a carbodiimide (like DIC) with OxymaPure®.[1][3]
Formation of N-acylurea (with carbodiimide reagents) 1. O- to N-acyl Migration: The highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[3]1. Use an Additive: Always use an additive like HOBt or, preferably, OxymaPure® when using carbodiimides. These additives trap the O-acylisourea to form a more stable and reactive ester, preventing the rearrangement.[1] 2. Switch to a Different Class of Reagent: Utilize a phosphonium or uronium/aminium salt-based reagent (e.g., HATU, COMU) where this side reaction is not a concern.
Guanidinylation of the N-terminus (with uronium/aminium reagents) 1. Excess Coupling Reagent: An excess of uronium/aminium reagents like HATU or HBTU can react with the free N-terminal amine of Leucine to form a guanidinium group, capping the peptide chain.[5]1. Use Stoichiometric Amounts: Use a slight excess of the protected amino acid relative to the coupling reagent. A common ratio is 1:0.9:2 (Amino Acid:Coupling Reagent:Base). 2. Pre-activation: Briefly pre-activate the D-Alanine with the coupling reagent before adding it to the resin-bound Leucine. 3. Use a Phosphonium-based Reagent: Reagents like PyBOP do not cause this side reaction.

Experimental Protocols

The following protocols are designed for solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

Protocol 1: High-Efficiency Coupling using COMU

This protocol is recommended for achieving high coupling yields with minimal racemization.

Materials:

  • Fmoc-D-Ala-OH

  • H-Leu-Resin (pre-swollen in DMF)

  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Deprotection: Treat the H-Leu-Resin with 20% piperidine in DMF to remove the Fmoc group from the Leucine residue. Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve Fmoc-D-Ala-OH (3 eq.), COMU (3 eq.), and DIPEA or NMM (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated Fmoc-D-Ala-OH solution to the deprotected H-Leu-Resin. Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF.

  • Monitoring: Perform a Kaiser test to check for reaction completion. If the test is positive (blue beads), proceed to a second coupling (Step 6). If negative, proceed to the next deprotection step for chain elongation.

  • Double Coupling (if necessary): Repeat steps 2-4.

Protocol 2: Carbodiimide-Mediated Coupling with Racemization Suppression

This protocol is a cost-effective alternative, with a strong emphasis on minimizing racemization.

Materials:

  • Fmoc-D-Ala-OH

  • H-Leu-Resin (pre-swollen in DMF)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® (Ethyl 2-cyano-2-(hydroximino)acetate)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Deprotection: Treat the H-Leu-Resin with 20% piperidine in DMF to remove the Fmoc group. Wash the resin thoroughly with DMF.

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-D-Ala-OH (3 eq.) and OxymaPure® (3 eq.) in DMF.

  • Coupling: Add the Fmoc-D-Ala-OH/OxymaPure® solution to the resin, followed by the addition of DIC (3 eq.). Agitate the reaction vessel for 2-4 hours at room temperature.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF.

  • Monitoring: Perform a Kaiser test. If positive, a second coupling is recommended.

Visualizing the Workflow and Potential Side Reactions

This compound Coupling Workflow

G start Start: H-Leu-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling to form Fmoc-D-Ala-Leu-Resin wash1->coupling activation Activation of Fmoc-D-Ala-OH (e.g., with COMU/DIPEA) activation->coupling wash2 DMF Wash coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test incomplete Incomplete Coupling kaiser_test->incomplete Positive complete Complete Coupling kaiser_test->complete Negative double_coupling Double Coupling incomplete->double_coupling next_cycle Proceed to Next Cycle complete->next_cycle double_coupling->wash2

Caption: Standard workflow for the solid-phase synthesis of the this compound dipeptide.

Racemization Mechanism of an Activated Amino Acid

G activated_d_ala Activated D-Ala Cα-H bond weakened enolate Enolate Intermediate Planar and achiral activated_d_ala->enolate Proton abstraction base Base (e.g., DIPEA) base->enolate reprotonation Reprotonation enolate->reprotonation d_ala D-Ala (Desired) reprotonation->d_ala From original face l_ala L-Ala (Racemized) reprotonation->l_ala From opposite face

Caption: The mechanism of racemization via an enolate intermediate.

References

  • Albericio, F., & El-Faham, A. (2010). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science, 16(1), 6-9.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec. (n.d.). Coupling Reagents.
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • Organic Process Research & Development. (2023). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 27(5), 982-992.
  • BenchChem. (2025). The Strategic Incorporation of D-Alanine in Peptide Synthesis: A Technical Guide to H-D-Ala-OtBu.HCl.
  • MDPI. (2020). Epimerisation in Peptide Synthesis. Molecules, 25(17), 3844.
  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis.
  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS.
  • Organic Syntheses. (2015). Dipeptide Syntheses via Activated α-‐Aminoesters.
  • PubMed Central. (2019). Investigating the Influence of Steric Hindrance on Selective Anion Transport.
  • PubMed. (2010). Slow folding of cross-linked alpha-helical peptides due to steric hindrance.
  • MDPI. (2022). Strategies for Improving Peptide Stability and Delivery.
  • PubMed. (1998). Kinetics of L-[1-(13)C]leucine when ingested with free amino acids, unlabeled or intrinsically labeled casein.
  • ResearchGate. (2015). The values of bond order for ALA-ASP-LEU-LYS-PRO-THR peptide bonds.
  • PubMed. (2010). COMU: a third generation of uronium-type coupling reagents.

Sources

Technical Support Center: Enhancing the Aqueous Stability of D-Ala-Leu

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for D-Ala-Leu. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving the dipeptide this compound. Here, we address the inherent stability challenges of peptides in aqueous solutions and offer field-proven strategies to ensure the integrity and reliability of your experimental outcomes.

Section 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling and analysis of this compound in aqueous solutions.

Question 1: I'm observing a decrease in the concentration of my this compound stock solution over time. What is causing this degradation?

Answer: The degradation of this compound in aqueous solutions is primarily due to two chemical processes: hydrolysis of the peptide bond and, to a lesser extent, racemization of the amino acid chiral centers.

  • Hydrolysis: This is the cleavage of the amide bond between the D-Alanine and L-Leucine residues by a water molecule, resulting in the formation of the individual amino acids.[1] This reaction is often the main cause of decreased peptide concentration. The rate of hydrolysis is significantly influenced by pH and temperature.

  • Racemization: This process involves the conversion of the L-Leucine residue to its D-enantiomer, or the D-Alanine to its L-enantiomer, which can affect the biological activity of the peptide.[2][3] While the presence of a D-amino acid can increase resistance to certain enzymatic degradation, chemical racemization can still occur, particularly at non-neutral pH and elevated temperatures.[4]

Question 2: My this compound solution has become cloudy or has formed a precipitate. What should I do?

Answer: Cloudiness or precipitation can be due to several factors:

  • Poor Solubility: this compound, containing the hydrophobic amino acid Leucine, may have limited solubility in purely aqueous solutions, especially at higher concentrations.

  • Aggregation: Peptides can self-associate and aggregate, leading to precipitation. This can be influenced by pH, ionic strength, and temperature.

  • Degradation Products: The free amino acids resulting from hydrolysis may have different solubility properties than the parent dipeptide, potentially leading to precipitation.

Troubleshooting Steps:

  • Solubility Test: Before preparing a large batch, test the solubility of a small amount of the peptide in your desired buffer.

  • pH Adjustment: The net charge of the peptide changes with pH, which can significantly impact solubility. Try adjusting the pH of your solution. For a peptide like this compound, which has a free amine and a free carboxylic acid group, solubility is generally lowest near its isoelectric point (pI) and higher at pH values further away from the pI.

  • Use of Co-solvents: For hydrophobic peptides, adding a small amount of an organic co-solvent like dimethyl sulfoxide (DMSO) or acetonitrile can improve solubility.[5] However, ensure the co-solvent is compatible with your downstream applications.

  • Sonication: Brief sonication can help to dissolve the peptide and break up aggregates.[6]

Question 3: How can I minimize the degradation of my this compound solution during storage?

Answer: Proper storage is crucial for maintaining the stability of your this compound solution.

  • Temperature: Store peptide solutions at -20°C or -80°C.[7] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • pH: Store solutions at a pH that minimizes hydrolysis. For many peptides, a slightly acidic pH (around 4-5) is optimal for stability. However, this should be determined empirically for this compound.

  • Lyophilization: For long-term storage, lyophilization (freeze-drying) is the most effective method.[8] Lyophilized peptides, when stored at -20°C or below in a desiccated environment, can be stable for years.[9]

Question 4: I suspect my this compound has degraded. How can I confirm this and quantify the degradation products?

Answer: Several analytical techniques can be used to assess the stability of this compound and quantify its degradation products:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for separating the intact dipeptide from its hydrolysis products (D-Alanine and L-Leucine).[10] By running a time-course study, you can quantify the decrease in the this compound peak area and the corresponding increase in the amino acid peaks.

  • Mass Spectrometry (MS): LC-MS combines the separation power of HPLC with the mass identification capabilities of MS, allowing for the definitive identification of this compound and its degradation products based on their mass-to-charge ratios.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to detect racemization by observing changes in the chemical shifts of the amino acid protons.[13][14] Specific 2D NMR techniques can provide detailed structural information.[15]

Section 2: Experimental Protocols for Stability Enhancement

This section provides detailed, step-by-step methodologies for key experiments to improve and assess the stability of this compound in aqueous solutions.

Protocol for Determining the Optimal pH for this compound Stability

Objective: To identify the pH at which this compound exhibits the highest stability in an aqueous solution by monitoring its degradation over time.

Materials:

  • This compound peptide

  • A series of buffers with varying pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8)

  • HPLC system with a C18 column

  • Incubator or water bath

  • Autosampler vials

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in deionized water.

    • Prepare a series of buffers at different pH values (e.g., pH 3, 4, 5, 6, 7, and 8).

    • Dilute the this compound stock solution into each buffer to a final concentration of 1 mg/mL.

  • Incubation:

    • Aliquot each pH-adjusted this compound solution into several HPLC vials.

    • Place the vials in an incubator set at a constant temperature (e.g., 40°C to accelerate degradation for the study).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 24, 48, 72, and 168 hours), remove one vial from each pH set.

    • Immediately analyze the sample by RP-HPLC.

  • HPLC Analysis:

    • Use a suitable RP-HPLC method to separate this compound from its degradation products. A gradient elution with a mobile phase of water and acetonitrile with 0.1% trifluoroacetic acid is a common starting point.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm).

  • Data Analysis:

    • Integrate the peak area of the intact this compound at each time point for each pH.

    • Plot the percentage of remaining this compound against time for each pH.

    • The pH at which the degradation rate is the slowest is the optimal pH for stability.

Protocol for Lyophilization of this compound for Long-Term Storage

Objective: To prepare a stable, lyophilized powder of this compound that can be stored for an extended period and easily reconstituted.

Materials:

  • This compound solution (preferably in a volatile buffer like ammonium bicarbonate if pH adjustment is needed, or in deionized water)

  • Lyophilizer (freeze-dryer)

  • Suitable vials or tubes for lyophilization

Procedure:

  • Sample Preparation:

    • Dissolve the this compound in deionized water or a volatile buffer to the desired concentration.

    • Dispense the solution into lyophilization vials. Do not fill the vials more than one-third full to allow for expansion during freezing.

  • Freezing:

    • Place the vials in the lyophilizer or a suitable freezer and freeze the samples completely. A temperature of -40°C or lower is recommended.

  • Primary Drying (Sublimation):

    • Once the samples are frozen solid, start the lyophilizer.

    • Apply a vacuum (typically below 100 mTorr).

    • The shelf temperature should be gradually increased to facilitate the sublimation of water from the frozen state. A common setting is to hold the temperature at -10°C to 0°C for several hours to days, depending on the sample volume.

  • Secondary Drying (Desorption):

    • After all the ice has sublimated, the temperature can be gradually increased to room temperature (e.g., 20-25°C) under high vacuum to remove any residual bound water molecules. This step typically lasts for several hours.

  • Storage:

    • Once the lyophilization cycle is complete, backfill the chamber with an inert gas like nitrogen or argon before sealing the vials.

    • Store the lyophilized this compound at -20°C or -80°C in a desiccated environment.[9]

Section 3: Data Presentation and Visualization

Table 1: Factors Affecting this compound Stability in Aqueous Solution
ParameterEffect on StabilityRecommended Action
pH Hydrolysis rate is pH-dependent. Extremes in pH (both acidic and basic) can accelerate hydrolysis.Determine the optimal pH for stability (typically slightly acidic for many peptides) through a pH-rate profile study.
Temperature Higher temperatures increase the rates of both hydrolysis and racemization.Store solutions frozen (-20°C or -80°C). Avoid elevated temperatures during experiments whenever possible.
Oxygen Can lead to oxidative damage to amino acid side chains, though less of a concern for Ala and Leu.For long-term storage of solutions, de-gassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Enzymes Proteases and peptidases can rapidly degrade peptides.Use sterile, protease-free water and buffers. The D-alanine residue provides some protection against certain peptidases.[16][17]
Diagrams

Degradation_Pathways This compound (Aqueous Solution) This compound (Aqueous Solution) Hydrolysis Hydrolysis This compound (Aqueous Solution)->Hydrolysis H₂O, pH, Temp Racemization Racemization This compound (Aqueous Solution)->Racemization pH, Temp Degradation_Products Degradation_Products Hydrolysis->Degradation_Products D-Alanine + L-Leucine Racemization->Degradation_Products D-Ala-D-Leu / L-Ala-L-Leu

Caption: Primary degradation pathways for this compound in aqueous solutions.

Stability_Enhancement_Workflow cluster_preparation Sample Preparation cluster_stabilization Stabilization Strategy cluster_analysis Stability Assessment Dissolve this compound Dissolve this compound pH Optimization pH Optimization Dissolve this compound->pH Optimization Co-solvent Addition Co-solvent Addition Dissolve this compound->Co-solvent Addition Lyophilization Lyophilization Dissolve this compound->Lyophilization Incubate at controlled temp Incubate at controlled temp pH Optimization->Incubate at controlled temp Co-solvent Addition->Incubate at controlled temp Data Analysis Data Analysis Lyophilization->Data Analysis Long-term storage Time-point sampling Time-point sampling Incubate at controlled temp->Time-point sampling Analytical Measurement (HPLC, MS) Analytical Measurement (HPLC, MS) Time-point sampling->Analytical Measurement (HPLC, MS) Analytical Measurement (HPLC, MS)->Data Analysis Optimized Conditions Optimized Conditions Data Analysis->Optimized Conditions

Caption: Workflow for enhancing and assessing the stability of this compound.

References

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). ResearchGate. [Link]

  • Self-assembly of heterochiral, aliphatic dipeptides with Leu. (n.d.). ArTS - UniTS. [Link]

  • Peptide Lyophilization Protocol: A Step-by-Step Lab Guide. (2025). Omizzur. [Link]

  • Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques. (n.d.). PMC - NIH. [Link]

  • Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. (n.d.). PMC - NIH. [Link]

  • Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. (n.d.). Waters. [Link]

  • Stability-indicating methods for peptide drug analysis. (2025). AMSbiopharma. [Link]

  • Racemization of amino acids under natural conditions: part 4-racemization always exceeds the rate of peptide elongation in aqueous solution. (2022). ResearchGate. [Link]

  • Kinetic investigation on d-amino acid containing peptides and carboxypeptidase Y. (n.d.). ScienceDirect. [Link]

  • HPLC Separation of Allo-Isoleucine, Isoleucine, Leucine on Primesep 100 Column. (n.d.). SIELC Technologies. [Link]

  • Epimerization of Cyclic Alanyl-Alanine in Basic Solutions. (2014). Oriental Journal of Chemistry. [Link]

  • How to dissolve, handle and store synthetic peptides. (n.d.). LifeTein. [Link]

  • Process for the preparation of short-chain peptide powders. (n.d.).
  • Effects of D-Leu Residues on the Helical Secondary Structures of L-Leu-Based Nonapeptides. (n.d.). J-Stage. [Link]

  • peptide nmr. (n.d.). University of Zurich. [Link]

  • A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. (2024). ResearchGate. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Agilent. [Link]

  • Solid-state cyclization of Ala–Leu and Leu–Ala dipeptides, and self-assembly and luminescent properties of the cyclic dipeptide. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing). [Link]

  • Kinetic investigation on D-amino acid containing peptides and carboxypeptidase Y. (2025). ResearchGate. [Link]

  • Peptide Solubility Guidelines. (n.d.). SB-PEPTIDE. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). NIH. [Link]

  • Peptide Storage and Handling Guidelines. (n.d.). GenScript. [Link]

  • Racemization studies by NMR. (n.d.). ResearchGate. [Link]

  • Strategies for Improving Peptide Stability and Delivery. (n.d.). MDPI. [Link]

  • Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. (n.d.). NIH. [Link]

  • Rearrangement, racemization and decomposition of peptides in aqueous solution. (2025). ResearchGate. [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). PMC - PubMed Central. [Link]

  • First Steps for the Direct Purification of l-Leu-l-Leu Dipeptide through Co-Crystallization. (n.d.). ResearchGate. [Link]

  • Peptide Kinetics. (n.d.). RSC Publishing. [Link]

  • Methods of processing a sample for peptide mapping analysis. (n.d.).
  • Proteogenic Dipeptides Are Characterized by Diel Fluctuations and Target of Rapamycin Complex-Signaling Dependency in the Model Plant Arabidopsis thaliana. (n.d.). PubMed Central. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • Multiple Reaction Monitoring-Mass Spectrometry Enables Robust Quantitation of Plasma Proteins Regardless of Whole Blood Processing Delays That May Occur in the Clinic. (n.d.). NIH. [Link]

  • Peptide Stability in Formulations | R&D Guide for Success. (n.d.). PEPDOO. [Link]

  • Peptide Lyophilization Protocol. (n.d.). Omizzur Ltd. [Link]

  • NMR in structural determination of proteins and peptides. (n.d.). NMIMS Pharmacy. [Link]

  • Gradient liquid chromatography of leucine-enkephalin peptide and its metabolites with electrochemical detection using highly boron-doped diamond electrode. (n.d.). ResearchGate. [Link]

  • D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. (2021). PubMed Central. [Link]

  • Determination of peptide and protein structures using NMR Spectroscopy. (2010). UQ eSpace. [Link]

  • Biochemistry: Hydrolysis of Amino Acids (UNDER 3 MINUTES!!). (2023). YouTube. [Link]

Sources

D-Ala-Leu Technical Support Center: A Guide to Overcoming Solubility Challenges

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for D-Ala-Leu. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this dipeptide in their experiments. As a dipeptide composed of a D-amino acid (Alanine) and a hydrophobic L-amino acid (Leucine), this compound can present unique handling challenges. This document provides in-depth troubleshooting, detailed protocols, and a scientific rationale to empower you to effectively manage and overcome these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving my lyophilized this compound powder in aqueous buffer. What is the first step I should take?

A1: The initial and most critical step is to avoid directly adding a large volume of aqueous buffer to the lyophilized powder. Due to the hydrophobic nature of the Leucine side chain, this compound has limited solubility in neutral aqueous solutions. The recommended first step is to use a small amount of a suitable organic solvent to create a concentrated stock solution.

Causality: The hydrophobic isobutyl side chain of Leucine significantly contributes to the molecule's overall low polarity, making it difficult for water molecules to effectively solvate the peptide at neutral pH. An organic solvent can disrupt the intermolecular forces in the solid peptide and solvate the hydrophobic regions, leading to dissolution.

Recommended Initial Solvents:

  • Dimethyl sulfoxide (DMSO) is a highly effective polar aprotic solvent for dissolving a wide array of organic molecules, including hydrophobic peptides.[1][2] It is often the first choice due to its miscibility with water and relatively low toxicity in many experimental systems.[3]

  • Ethanol or Methanol can also be effective, although their lower polarity compared to DMSO might necessitate a larger volume or more energy (e.g., vortexing, sonication) to achieve complete dissolution.

Q2: What is the best solvent to use for creating a stock solution of this compound, and what concentration can I expect to achieve?

A2: For most applications, DMSO is the recommended solvent for preparing a high-concentration stock solution of this compound. While quantitative solubility data in organic solvents can vary, a general guideline for hydrophobic peptides is to start with a minimal volume of 100% organic solvent.[3]

SolventExpected SolubilityNotes
Water Up to 100 mg/mL with sonicationThis high solubility may require significant energy input and the resulting solution should be carefully inspected for any precipitation upon standing. The stability of such a highly concentrated aqueous solution may be limited.
DMSO High (qualitative)The preferred starting solvent for creating a concentrated stock solution.
Ethanol/Methanol Moderate (qualitative)May require more solvent and/or energy to dissolve compared to DMSO. Solubility decreases with increasing hydrophobic character of the alcohol (Methanol > Ethanol).[4]
Acetonitrile (ACN) Moderate (qualitative)A common solvent in chromatography, it can also be used for initial solubilization.[3]
Dimethylformamide (DMF) High (qualitative)Another effective polar aprotic solvent, similar to DMSO.

Protocol for Preparing a this compound Stock Solution:

  • Allow the lyophilized this compound vial to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture.

  • Add a small volume of 100% DMSO (e.g., 50-100 µL) directly to the vial.

  • Vortex the vial thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming (to no more than 40°C) or brief sonication can be applied if necessary.[5][6]

  • Once a clear solution is obtained, you have a concentrated stock that can be serially diluted into your aqueous experimental buffer.

Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. How can I prevent this?

A3: This is a common issue known as "salting out" or precipitation upon solvent change. It occurs when the hydrophobic peptide, stable in the organic solvent, is rapidly introduced into an aqueous environment where it is less soluble.

Solutions:

  • Slow, Drop-wise Addition: Add the DMSO stock solution to the aqueous buffer very slowly, drop-by-drop, while vigorously vortexing or stirring the buffer. This prevents localized high concentrations of the peptide that can lead to aggregation and precipitation.[7]

  • Lower Final Concentration: The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit. Try preparing a more dilute final solution.

  • Adjust the pH of the Aqueous Buffer: The solubility of peptides is highly dependent on pH. Moving the pH of your buffer away from the peptide's isoelectric point (pI) will increase its net charge and enhance its solubility in water.

Q4: How do I determine the optimal pH for dissolving this compound in an aqueous buffer?

A4: The key is to work at a pH that is at least 1-2 units away from the isoelectric point (pI) of this compound. At the pI, the net charge of the peptide is zero, minimizing its interaction with water and leading to the lowest solubility.[8]

Calculating the Isoelectric Point (pI) of this compound:

This compound is a simple dipeptide with no ionizable side chains. Its pI can be estimated by averaging the pKa of the N-terminal amino group (from D-Alanine) and the C-terminal carboxyl group (from L-Leucine).

  • pKa of the N-terminal α-amino group: ~8.0 - 9.7[3][5][9]

  • pKa of the C-terminal α-carboxyl group: ~2.3 - 4.0[5][7][9]

Using average values of approximately 8.8 for the N-terminus and 3.2 for the C-terminus, the estimated pI is:

pI ≈ (8.8 + 3.2) / 2 = 6.0

Practical Recommendations for pH Adjustment:

  • To create a positively charged peptide: Adjust your buffer to a pH of 4.0 or lower (at least 2 units below the pI). This will protonate the carboxyl group, resulting in a net positive charge. A dilute solution of acetic acid or formic acid can be used for initial solubilization if water fails.[3]

  • To create a negatively charged peptide: Adjust your buffer to a pH of 8.0 or higher (at least 2 units above the pI). This will deprotonate the amino group, resulting in a net negative charge. A dilute solution of ammonium hydroxide or ammonium bicarbonate can be used.[3]

The following diagram illustrates the relationship between pH, charge, and solubility for this compound.

Caption: Relationship between pH, charge, and solubility of this compound.

Q5: Can I heat the this compound solution to improve its solubility?

A5: Yes, gentle heating can be an effective method to increase the solubility of peptides.[5] Increasing the temperature provides the necessary energy to overcome the intermolecular forces in the solid state and enhances the dissolution process.

Protocol for Thermal-Assisted Solubilization:

  • Prepare a suspension of this compound in the desired solvent.

  • Gently warm the solution in a water bath to a temperature no higher than 40°C.

  • Continuously vortex or stir the solution while warming.

  • Once the peptide is dissolved, allow the solution to cool to room temperature before use.

Caution: Excessive or prolonged heating can lead to degradation of the peptide through hydrolysis of the peptide bond.[10][11] It is crucial to use the lowest effective temperature for the shortest possible time. Always inspect the solution for any signs of discoloration or precipitation after cooling.

Q6: I am concerned about the potential for this compound to aggregate in my stock solution. How can I minimize this?

A6: Peptide aggregation is a common problem, especially for hydrophobic peptides, and can lead to loss of active compound and inaccurate experimental results.[2]

Strategies to Minimize Aggregation:

  • Work with Concentrated Stocks: Prepare a high-concentration stock solution in an organic solvent like DMSO and store it at -20°C or -80°C. Dilute to the final working concentration immediately before use.

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can promote aggregation, aliquot the stock solution into single-use volumes.

  • pH and Ionic Strength: As discussed, maintaining a pH away from the pI is crucial. The ionic strength of the buffer can also play a role; in some cases, a moderate ionic strength can improve solubility, while in others, it can promote aggregation. This may need to be empirically determined for your specific application.

  • Incorporate Excipients: For formulation development, excipients such as sugars (e.g., sucrose, trehalose) or amino acids (e.g., arginine) can sometimes be used to stabilize peptides and prevent aggregation.

The following diagram illustrates a general workflow for troubleshooting this compound solubility issues.

Troubleshooting_Workflow start Lyophilized this compound step1 Dissolve in minimal 100% DMSO start->step1 step2 Vortex/Sonication/ Gentle Warming (<40°C) step1->step2 check1 Clear Stock Solution? step2->check1 step3 Slowly add stock to aqueous buffer with vortexing check1->step3 Yes fail Consult further with technical support check1->fail No check2 Precipitation? step3->check2 solution1 Adjust buffer pH (away from pI ≈ 6.0) check2->solution1 Yes end Soluble Working Solution check2->end No solution1->step3 solution2 Lower final concentration solution1->solution2 solution3 Use a different co-solvent (e.g., Ethanol, ACN) solution1->solution3

Caption: A workflow for troubleshooting this compound solubility.

References

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]

  • Pace, C. N., Grimsley, G. R., & Scholtz, J. M. (2009). A summary of the measured pK values of the ionizable groups in folded proteins. Protein Science, 18(1), 1-8.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6106, L-Leucine. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • Romero, C. M., Oviedo, C. D., & Carvajal, M. T. (2013). Solubility and Chemical Thermodynamics of D,L-Alanine and D,L-Serine in Aqueous NaCl and KCl Solutions. Journal of Solution Chemistry, 42(9), 1786–1800.
  • Fujii, N., & Ishibashi, Y. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. International Journal of Molecular Sciences, 22(22), 12534.
  • Sereda, M., et al. (2022). Theoretical Studies of Leu-Pro-Arg-Asp-Ala Pentapeptide (LPRDA) Binding to Sortase A of Staphylococcus aureus. International Journal of Molecular Sciences, 23(23), 14757.
  • Qian, Y., Engel, M., & Qian, H. (1998). Kinetics of peptide hydrolysis and amino acid decomposition at high temperature. Geochimica et Cosmochimica Acta, 62(11), 1935-1943.
  • Vereyken, I. J., et al. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. Physical Chemistry Chemical Physics, 21(40), 22368-22381.
  • Pal, A., & Chauhan, N. (2012). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 89(1), 99-104.
  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Schwarz, F. P. (2021). Heat induced hydrolytic cleavage of the peptide bond in dietary peptides and proteins in food processing. Food Chemistry, 356, 129668.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 259583, DL-Alanyl-DL-leucine. Retrieved from [Link]

  • Ferreira, L. A., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.
  • CD Formulation. (n.d.). Proteins & Peptides Stability and Thermal Denaturation Analysis. Retrieved from [Link]

  • Giri, R. S., et al. (2020). Nanostructures from protected L/L and D/L amino acid containing dipeptides. ChemistrySelect, 5(22), 6736-6743.
  • Rein, J., et al. (2018). Comparative study of the thermal decomposition behaviour of different amino acids and peptides. Journal of Thermal Analysis and Calorimetry, 134(3), 1781-1793.
  • Olsson, S., et al. (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. Molecular Pharmaceutics, 19(3), 904-917.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6992388, this compound. Retrieved from [Link]

  • Roberts, C. J. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170020.

Sources

Validation & Comparative

A Comparative Guide to D-Ala-Leu Enkephalin Analog and Native Enkephalin: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in neuropharmacology and drug development, the nuanced differences between endogenous peptides and their synthetic analogs are critical for experimental design and therapeutic innovation. This guide provides an in-depth comparison of the native opioid peptide, Leucine-enkephalin (Leu-enkephalin), and its well-characterized synthetic analog, [D-Ala², D-Leu⁵]-enkephalin (DADLE). We will delve into their structural distinctions, functional consequences at the molecular and systemic levels, and provide detailed protocols for their comparative evaluation.

Introduction: The Rationale for Synthetic Analogs

Native enkephalins, including Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) and Methionine-enkephalin (Tyr-Gly-Gly-Phe-Met), are endogenous pentapeptides that act as neurotransmitters, primarily by binding to delta (δ) and mu (μ) opioid receptors.[1][2] Their physiological roles are vast, encompassing analgesia, mood regulation, and stress responses.[3] However, the therapeutic potential of native enkephalins is severely limited by their rapid degradation by peptidases in the body.[4] This led to the development of synthetic analogs like DADLE, designed to overcome this inherent instability while retaining or even enhancing biological activity.

The key structural modification in DADLE is the substitution of the glycine at position 2 with a D-Alanine and the L-Leucine at position 5 with a D-Leucine.[5] This seemingly minor alteration has profound implications for the peptide's stability and pharmacological profile, making it a valuable tool for researchers.

At a Glance: D-Ala-Leu Enkephalin Analog vs. Native Enkephalin

FeatureNative Leu-EnkephalinThis compound Enkephalin Analog (DADLE)
Structure Tyr-Gly-Gly-Phe-LeuTyr-D-Ala -Gly-Phe-D-Leu
Receptor Affinity Binds to both μ- and δ-opioid receptors, with a preference for δ-receptors.[6]High affinity for both μ- and δ-opioid receptors, often with greater selectivity for δ-receptors.[7]
Enzymatic Stability Rapidly degraded by aminopeptidases and neprilysin.[4][8]Highly resistant to degradation by peptidases due to the presence of D-amino acids.[9]
In Vivo Potency Low due to rapid degradation.Significantly higher and longer-lasting analgesic effects.[10]
Primary Application Endogenous neurotransmitter, research tool for studying native opioid systems.Stable opioid receptor agonist for in vitro and in vivo studies of opioid signaling and function.[11]

Delving Deeper: A Mechanistic Comparison

Enhanced Enzymatic Stability: The D-Amino Acid Advantage

Native enkephalins are susceptible to enzymatic cleavage at two primary sites: the Tyr-Gly bond by aminopeptidases and the Gly-Gly bond by neprilysin (also known as enkephalinase).[4][8] This rapid breakdown severely curtails their duration of action.

The substitution of L-Glycine at position 2 with D-Alanine in DADLE sterically hinders the action of aminopeptidases.[9] Peptidases are highly specific enzymes that recognize L-amino acid configurations. The presence of a D-amino acid at the N-terminus disrupts this recognition, rendering the peptide resistant to cleavage. This simple yet elegant modification dramatically increases the half-life of the peptide in biological systems, allowing for sustained receptor activation.

Receptor Binding and Functional Activity: A Tale of Two Agonists

Both Leu-enkephalin and DADLE exert their effects by binding to and activating G-protein coupled opioid receptors.[6] Upon binding, these receptors undergo a conformational change that triggers intracellular signaling cascades, primarily through the inhibition of adenylyl cyclase and the modulation of ion channels.

While both peptides bind to μ- and δ-opioid receptors, DADLE often exhibits a higher affinity and selectivity for the δ-opioid receptor.[7][12] This enhanced selectivity can be advantageous in experimental settings where researchers aim to dissect the specific roles of the δ-opioid system.

The functional consequence of this binding is the activation of G-proteins, which can be quantified using assays such as the GTPγS binding assay. In this assay, a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, is used to measure the extent of G-protein activation upon receptor stimulation. Due to its greater stability, DADLE is expected to produce a more potent and sustained stimulation of GTPγS binding compared to Leu-enkephalin in vitro.

Experimental Protocols for Comparative Analysis

To empirically validate the differences between native enkephalin and its analog, the following experimental protocols are recommended.

Radioligand Binding Assay: Quantifying Receptor Affinity

This assay directly measures the binding affinity of a ligand to its receptor.

Objective: To determine the equilibrium dissociation constant (Kd) and the maximal binding capacity (Bmax) of Leu-enkephalin and DADLE for opioid receptors.

Materials:

  • Cell membranes expressing μ- or δ-opioid receptors

  • [³H]-naloxone or another suitable radiolabeled opioid antagonist

  • Unlabeled Leu-enkephalin and DADLE

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Protocol:

  • Prepare serial dilutions of unlabeled Leu-enkephalin and DADLE.

  • In a 96-well plate, add a fixed concentration of radiolabeled antagonist to each well.

  • Add the serially diluted unlabeled ligands to the wells.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled opioid ligand.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The data are then analyzed using non-linear regression to determine the Ki values for each compound.

GTPγS Binding Assay: Assessing Functional Activity

This assay measures the functional consequence of receptor activation by quantifying G-protein activation.

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of Leu-enkephalin and DADLE in stimulating G-protein activation.

Materials:

  • Cell membranes expressing opioid receptors

  • [³⁵S]GTPγS

  • GDP

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • Leu-enkephalin and DADLE

  • Scintillation proximity assay (SPA) beads or filtration apparatus

Protocol:

  • Prepare serial dilutions of Leu-enkephalin and DADLE.

  • In a 96-well plate, add the cell membrane preparation, GDP, and the serially diluted ligands.

  • Initiate the reaction by adding [³⁵S]GTPγS to each well.

  • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Terminate the reaction. If using a filtration method, rapidly filter the contents of each well through a filter plate and wash with ice-cold buffer. If using SPA beads, the signal can be read directly in a microplate scintillation counter.[3]

  • Quantify the amount of [³⁵S]GTPγS bound to the membranes.

  • Basal binding is determined in the absence of any agonist.

  • The data are analyzed using non-linear regression to determine the EC₅₀ and Emax values for each compound.

Tail-Flick Test: Evaluating In Vivo Analgesic Potency

This is a classic behavioral assay to assess the analgesic effects of compounds in rodents.

Objective: To compare the in vivo analgesic potency and duration of action of Leu-enkephalin and DADLE.

Materials:

  • Male Swiss Webster mice (or other suitable strain)

  • Tail-flick apparatus with a radiant heat source

  • Leu-enkephalin and DADLE dissolved in a suitable vehicle (e.g., saline)

  • Syringes for administration (e.g., subcutaneous or intracerebroventricular)

Protocol:

  • Acclimate the mice to the testing environment and the restraining device of the tail-flick apparatus.

  • Determine the baseline tail-flick latency for each mouse by focusing the radiant heat source on the tail and recording the time it takes for the mouse to flick its tail away.[13] A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.[14]

  • Administer either vehicle, Leu-enkephalin, or DADLE to different groups of mice.

  • At various time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail-flick latency for each mouse.[14]

  • The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

  • Plot the %MPE against time to determine the peak effect and duration of action for each compound. Dose-response curves can also be generated to calculate the ED₅₀ for each peptide.

Visualizing the Concepts

To further clarify the key concepts discussed, the following diagrams illustrate the enzymatic degradation of native enkephalin and the experimental workflow for assessing analgesic potency.

cluster_degradation Enzymatic Degradation of Leu-Enkephalin cluster_stability Enhanced Stability of DADLE Leu_Enk Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu) Fragments Inactive Fragments (Tyr + Gly-Gly-Phe-Leu, etc.) Leu_Enk->Fragments Cleavage at Tyr-Gly Leu_Enk->Fragments Cleavage at Gly-Gly Aminopeptidase Aminopeptidase Aminopeptidase->Leu_Enk Neprilysin Neprilysin Neprilysin->Leu_Enk DADLE DADLE (Tyr-D-Ala-Gly-Phe-D-Leu) No_Degradation Remains Active DADLE->No_Degradation Aminopeptidase_res Aminopeptidase Aminopeptidase_res->DADLE Resistant Neprilysin_res Neprilysin Neprilysin_res->DADLE Resistant

Caption: Enzymatic degradation pathways of Leu-enkephalin and the resistance of DADLE.

cluster_workflow Tail-Flick Test Workflow Start Start Acclimation Acclimate Mice to Apparatus Start->Acclimation Baseline Measure Baseline Tail-Flick Latency Acclimation->Baseline Administration Administer Vehicle, Leu-Enkephalin, or DADLE Baseline->Administration Time_Points Measure Latency at Multiple Time Points Administration->Time_Points Analysis Calculate %MPE and Compare Groups Time_Points->Analysis End End Analysis->End

Caption: Experimental workflow for the tail-flick test to assess analgesic potency.

Conclusion: Choosing the Right Tool for the Job

Both native Leu-enkephalin and its synthetic analog, DADLE, are indispensable tools in opioid research. The choice between them hinges on the specific experimental question.

  • Native Leu-enkephalin is ideal for studying the endogenous opioid system in its natural, transient state. It is the relevant molecule for investigating the physiological and pathophysiological roles of enkephalins.

  • This compound enkephalin analog (DADLE) is the superior choice for experiments requiring a stable and potent opioid agonist, particularly when investigating the sustained effects of δ-opioid receptor activation. Its resistance to degradation makes it a reliable tool for in vitro assays and for achieving prolonged in vivo effects.

By understanding the fundamental differences in their structure, stability, and activity, and by employing rigorous experimental protocols, researchers can effectively leverage these peptides to advance our understanding of opioid pharmacology and develop novel therapeutic strategies.

References

  • An Effective and Safe Enkephalin Analog for Antinociception. [Source Name][Link]

  • GTPγS Binding Assays. Assay Guidance Manual. [Link]

  • Purification and characterization of an enkephalin-degrading aminopeptidase from guinea pig serum. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

  • Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. [Source Name]. [Link]

  • The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors. Molecules. [Link]

  • Radioligand-binding studies. Bio-protocol. [Link]

  • Inhibition of tail-flick and shaking responses by intrathecal and intraventricular D-Ala2-D-Leu5-enkephalin and beta-endorphin in anesthetized rats. Brain Research. [Link]

  • [D-Ala2, D-Leu5] enkephalin (DADLE) protects liver against ischemia-reperfusion injury in the rat. Journal of Hepato-Biliary-Pancreatic Surgery. [Link]

  • Tail Flick Test. Maze Engineers. [Link]

  • Dorsal Raphe Nucleus Enkephalin Peptide Modulates Behavioral Preference. bioRxiv. [Link]

  • The Role of Neprilysin and Insulin-Degrading Enzyme in the Etiology of Sporadic Alzheimer's Disease. Journal of Neuroscience. [Link]

  • Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE. [Link]

  • Investigate the analgesic properties of morphine in mice using the tail-flick method. RJPTSimLab. [Link]

  • Regional differences in mu 1-binding of [3H][D-Ala2,D-Leu5]-enkephalin: comparisons of thalamus and cortex in the rat. Neuroscience Letters. [Link]

  • On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of Medicinal Chemistry. [Link]

  • Tail flick test. Wikipedia. [Link]

  • Overview of unbiased (Leu⁵-enkephalin and DADLE) and biased... ResearchGate. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. [Source Name]. [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. [Link]

  • From Enzyme Stability to Enzymatic Bioelectrode Stabilization Processes. Catalysts. [Link]

  • Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia. [Link]

  • Degradation of enkephalins: the search for an enkephalinase. Molecular and Cellular Biochemistry. [Link]

  • GTPγS Binding Assay. Creative Bioarray. [Link]

  • Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. ResearchGate. [Link]

  • Evaluation of analgesic and anti-inflammatory activities of ethanolic fruit extract of Terminalia chebula. GSC Biological and Pharmaceutical Sciences. [Link]

  • Enkephalin. Proteopedia. [Link]

  • Synthesis of [o-AIa2]Leu-enkephalin and [D-Ala2, o-LeuS]Leu - RSC Publishing. [Source Name]. [Link]

  • (PDF) Stability of peptides in long term -80 ^o^ C storage. ResearchGate. [Link]

  • Differential responses to morphine-induced analgesia in the tail-flick test. [Source Name]. [Link]

  • Neprilysin and insulin-degrading enzyme levels are increased in Alzheimer disease in relation to disease severity. Journal of Neuropathology & Experimental Neurology. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. [Link]

  • Graph showing analgesic activity of test and standard drugs by tail flick test. ResearchGate. [Link]

  • Further characterization of the in vitro hydrolysis of [Leu]- and [Met]enkephalin in rat plasma: HPLC-ECD measurement of substrate and metabolite concentrations. Regulatory Peptides. [Link]

  • BIOCHEMISTRY, THERAPEUTICS AND BIOMARKER IMPLICATIONS OF NEPRILYSIN IN CARDIORENAL DISEASE. [Source Name]. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Source Name]. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. [Link]

Sources

A Comparative Guide to the Receptor Binding Affinity of D-Ala-Leu Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the receptor binding affinities of various D-Ala-Leu analogs, primarily focusing on their interactions with opioid receptors. Intended for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships that govern these interactions and provides detailed experimental protocols for their characterization.

Introduction: The Significance of this compound Analogs in Opioid Research

Enkephalins, endogenous opioid pentapeptides, are key modulators of pain and emotion.[1] The two primary forms, Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), bind to opioid receptors, principally the mu (µ) and delta (δ) subtypes.[1] However, their therapeutic utility is hampered by rapid enzymatic degradation.[2] The substitution of the glycine at position 2 with a D-alanine residue, and often the L-leucine at position 5 with a D-leucine, results in analogs with significantly increased metabolic stability and potent biological activity.[1] One of the most well-studied of these is [D-Ala², D-Leu⁵]-enkephalin (DADLE), a potent agonist at both δ- and µ-opioid receptors.[3][4] Understanding the nuances of how structural modifications in this compound analogs affect their binding affinity for different opioid receptor subtypes is crucial for the rational design of novel analgesics with improved efficacy and side-effect profiles.

Comparative Analysis of Receptor Binding Affinities

The binding affinity of a ligand for its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that occupies 50% of the receptors in a radioligand binding assay. A lower Kᵢ value indicates a higher binding affinity.

The following table summarizes the reported binding affinities of DADLE and several of its analogs for the µ, δ, and κ (kappa) opioid receptors.

Analogµ-Opioid Receptor Kᵢ (nM)δ-Opioid Receptor Kᵢ (nM)κ-Opioid Receptor Kᵢ (nM)Reference
[D-Ala², D-Leu⁵]-enkephalin (DADLE) 13.82.0616,000[4]
[Phe(2F)⁴]DADLE Similar to DADLESimilar to DADLENegligible[5]
[Phe(3F)⁴]DADLE Similar to DADLESimilar to DADLENegligible[5]
[Phe(4F)⁴]DADLE Similar to DADLESimilar to DADLENegligible[5]
[Tyr(3F)¹]DADLE Similar to DADLESimilar to DADLENegligible[5]
[Tyr(2F)¹]DADLE Similar to DADLESimilar to DADLENegligible[5]

Insights from the Data:

As the data indicates, DADLE exhibits a high affinity for the δ-opioid receptor and a slightly lower but still potent affinity for the µ-opioid receptor, while having a negligible affinity for the κ-opioid receptor.[4] This profile makes it a valuable tool for studying the physiological roles of δ- and µ-opioid receptors.

Interestingly, the fluorination of the aromatic rings of either the Tyrosine at position 1 or the Phenylalanine at position 4 in DADLE does not significantly alter the binding affinity for µ and δ receptors.[5] This suggests that while these aromatic residues are crucial for receptor recognition, the introduction of a fluorine atom, which can alter electronic properties, is well-tolerated in these positions without disrupting the key binding interactions. This finding is significant for the design of radiolabeled analogs for imaging studies or for modifying pharmacokinetic properties without compromising receptor affinity.

Structure-Activity Relationships: The "Why" Behind the Binding

The observed binding affinities are a direct consequence of the three-dimensional structure of the analogs and their ability to form specific interactions with the amino acid residues within the receptor's binding pocket.

Several key structural features of enkephalin analogs are known to be critical for high-affinity binding:

  • The N-terminal Tyrosine: The phenolic hydroxyl group and the protonated amine of the N-terminal tyrosine are essential for interaction with the opioid receptors. They are believed to form crucial hydrogen bonds and ionic interactions within the binding site.[6]

  • The Phenylalanine at Position 4: The aromatic side chain of phenylalanine plays a vital role in receptor recognition and binding, likely through hydrophobic and aromatic stacking interactions.[7]

  • Conformational Rigidity: The substitution with D-amino acids, particularly at position 2, not only confers enzymatic stability but also restricts the conformational flexibility of the peptide backbone. This pre-organization into a bioactive conformation reduces the entropic penalty of binding, thereby increasing affinity.[8]

The high potency of dimeric enkephalin analogs like biphalin, which consists of two enkephalin pharmacophores joined by a hydrazide bridge, is thought to arise from a cooperative binding mechanism at the µ and δ receptors.[9]

Experimental Protocols

The determination of receptor binding affinity is a cornerstone of drug discovery and pharmacological research. The following are detailed protocols for conducting radioligand binding assays, a common and robust method for this purpose.

Radioligand Competitive Binding Assay for Opioid Receptors

This protocol outlines the procedure for a filtration-based competitive binding assay to determine the Kᵢ of a test compound for the µ-opioid receptor. The same principle can be applied to δ and κ receptors using appropriate radioligands and cell lines.

Materials and Reagents:

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human µ-opioid receptor.[10]

  • Radioligand: [³H]-DAMGO (a µ-selective agonist) or [³H]-Diprenorphine (a non-selective antagonist).

  • Test Compound: The this compound analog to be tested.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[10]

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity ligand like Naloxone or DAMGO.[11]

  • Filtration Apparatus: A cell harvester (e.g., Brandel) and glass fiber filters (e.g., GF/B).[11]

  • Scintillation Counter and scintillation fluid.[12]

Step-by-Step Procedure: [11]

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

    • Thaw the cell membranes expressing the target opioid receptor on ice.

    • Prepare the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following in a final volume of typically 200 µL to 1 mL:

      • Cell membranes (e.g., 10-20 µg of protein).[10]

      • Radioligand at a concentration near its Kd (e.g., 0.5 nM [³H]-DAMGO).[10]

      • Varying concentrations of the test compound.

      • For total binding wells, add only buffer instead of the test compound.

      • For non-specific binding wells, add a saturating concentration of a non-radiolabeled ligand (e.g., 10 µM Naloxone).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[12][11]

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.[11]

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.[13]

  • Quantification:

    • Allow the filters to dry.[13]

    • Place the dried filters into scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.[12]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Solid-Phase Peptide Synthesis (SPPS) of Enkephalin Analogs

This protocol provides a general overview of the manual synthesis of a this compound enkephalin analog using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin to yield a C-terminally amidated peptide.[2]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Ala-OH, Fmoc-Tyr(tBu)-OH)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure®)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)

  • Dichloromethane (DCM), Diethyl ether, Methanol

Step-by-Step Procedure: [2]

  • Resin Swelling: Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Leu-OH) to the deprotected resin using coupling reagents.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence (Phe, Gly, D-Ala, Tyr(tBu)).

  • Final Deprotection: Remove the Fmoc group from the N-terminal amino acid.

  • Cleavage and Deprotection: Cleave the synthesized peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail.

  • Peptide Precipitation: Precipitate the crude peptide from the cleavage solution using cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using techniques such as mass spectrometry and analytical HPLC.

Visualizing the Molecular Landscape

To better understand the processes described, the following diagrams illustrate the key signaling pathway and experimental workflow.

Opioid Receptor Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they initiate a signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release.

Opioid_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR Opioid Receptor (µ, δ, or κ) G_protein G Protein (Gi/o) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Neurotransmitter_release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_release Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Ligand This compound Analog Ligand->MOR Binds

Caption: Opioid receptor signaling cascade.

Radioligand Binding Assay Workflow

The following diagram illustrates the key steps involved in a competitive radioligand binding assay.

Binding_Assay_Workflow start Start reagent_prep Reagent Preparation (Membranes, Radioligand, Test Compound) start->reagent_prep assay_setup Assay Setup in 96-well Plate (Total, Non-specific, and Competitive Binding Wells) reagent_prep->assay_setup incubation Incubation to Reach Equilibrium assay_setup->incubation filtration Rapid Filtration and Washing incubation->filtration quantification Scintillation Counting filtration->quantification data_analysis Data Analysis (IC₅₀ and Kᵢ Determination) quantification->data_analysis end End data_analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The study of this compound analogs continues to be a fertile ground for the discovery of novel opioid receptor ligands. By systematically modifying the peptide structure and quantitatively assessing the impact on receptor binding affinity, researchers can elucidate the intricate structure-activity relationships that govern ligand recognition. The experimental protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for scientists and drug developers working to create the next generation of opioid-based therapeutics with enhanced efficacy and safety. The careful application of these principles will undoubtedly accelerate progress in this critical area of medicinal chemistry and pharmacology.

References

  • Solid phase synthesis and opioid receptor binding activities of [D-Ala2, D-Leu5]enkephalin analogs containing a fluorinated aromatic amino acid. PubMed. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

  • Structure-activity relationships of enkephalin analogs at opiate and enkephalin receptors: correlation with analgesia. PubMed. [Link]

  • Delta opioid peptide [D-ala2, D-leu5]-Enkephalin's ability to enhance mitophagy via TRPV4 to relieve ischemia/reperfusion injury in brain microvascular endothelial cells. NIH. [Link]

  • Structural basis for mu-opioid receptor binding and activation. PMC. [Link]

  • Radioligand-binding studies. Bio-protocol. [Link]

  • Synthesis and analgesic properties of two leucine-enkephalin analogs containing a conformationally restrained N-terminal tyrosine residue. ACS Publications. [Link]

  • Schematic representation of opioid receptors signaling. ResearchGate. [Link]

  • Preparation and Evaluation at the Delta Opioid Receptor of a Series of Linear Leu-Enkephalin Analogues Obtained by Systematic Replacement of the Amides. PubMed Central. [Link]

  • Physiology, Opioid Receptor. StatPearls. [Link]

  • Structure activity relationship of orally active enkephalin analogues as analgesics. PubMed. [Link]

  • Stapling of leu-enkephalin analogs with bifunctional reagents for prolonged analgesic activity. RSC Publishing. [Link]

  • The principle of the delta opioid receptor – ligand binding assay... ResearchGate. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PMC. [Link]

  • The signal transduction pathway of opioid receptor activation involves... ResearchGate. [Link]

  • Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism. MDPI. [Link]

  • Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. ResearchGate. [Link]

  • Impact of Intracellular Proteins on μ-Opioid Receptor Structure and Ligand Binding. ACS Publications. [Link]

  • Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. aacc.org. [Link]

  • Molecular Docking, Molecular Dynamics, and Structure–Activity Relationship Explorations of 14-Oxygenated N-Methylmorphinan-6-ones as Potent μ-Opioid Receptor Agonists. ACS Publications. [Link]

  • Structure-activity relationships of biphalin analogs and their biological evaluation on opioid receptors. PubMed. [Link]

  • Current understanding of opioid receptors and their signaling pathways. scielo.isciii.es. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of D-Ala-Leu

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as paramount as our pursuit of scientific advancement. This guide provides a detailed protocol for the proper disposal of D-Ala-Leu, a dipeptide used in various research applications.[1][2] By adhering to these procedures, we can ensure a safe laboratory environment and minimize our ecological footprint. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions in your laboratory.

Understanding this compound: Properties and Hazard Assessment

Before delving into disposal procedures, a thorough understanding of the substance is crucial. This compound is a dipeptide composed of D-alanine and L-leucine.[1] While specific hazard information for this compound is not extensively documented in readily available safety data sheets, we can infer its general characteristics from its constituent amino acids and similar compounds.

PropertyValueSource
Molecular Formula C9H18N2O3PubChem[1]
Molar Mass 202.25 g/mol PubChem[1]
Appearance Likely a white to off-white powderInferred from similar compounds[3]
Hazards Not classified as hazardous by GHS, but may cause mild skin, eye, and respiratory irritation upon contact with the dust form. May be harmful if swallowed.Inferred from SDS of related compounds[4][5]

Causality Behind Hazard Assessment:

The inferred hazards are based on the general properties of amino acids and peptides, which can act as irritants in their powdered form. While D-alanine and L-leucine are naturally occurring and generally considered non-toxic, laboratory-grade chemicals should always be handled with care to avoid unnecessary exposure.[6][7]

The Core of Safe Disposal: A Step-by-Step Protocol

The following protocol is designed to be a self-validating system, ensuring that each step contributes to the overall safety and compliance of the disposal process.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling this compound for disposal, it is imperative to wear appropriate PPE. This is not merely a regulatory requirement but a critical step in preventing accidental exposure.

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is essential to prevent skin contact.

Step 2: Waste Collection and Containerization - Preventing Cross-Contamination

Proper containment is fundamental to safe chemical waste management.

  • Container Selection: Use a clean, dry, and clearly labeled container with a secure, tight-fitting lid. This prevents the release of powder and protects the contents from moisture.[8] Plastic containers are often preferred for solid chemical waste.[9]

  • Labeling: The waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste" (as a best practice for all chemical waste).[8]

    • The full chemical name: "this compound".

    • The date of accumulation.

    • Any other chemicals or solvents mixed with the waste.

  • Segregation: Do not mix this compound waste with other incompatible chemical waste streams, especially strong oxidizing agents.[3][8]

Step 3: Waste Storage - Ensuring a Safe Holding Area

Designated storage areas for chemical waste are crucial for laboratory safety and regulatory compliance.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA. This area should be at or near the point of waste generation and under the direct control of laboratory personnel.[8][9]

  • Secondary Containment: The SAA should have secondary containment to prevent the spread of material in case of a spill.

Step 4: Disposal Pathway - The Final Step

Never dispose of this compound, or any laboratory chemical, down the drain or in the regular trash.[10][11]

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the ultimate authority on chemical waste disposal. Contact them to arrange for the pickup and proper disposal of the this compound waste. They will ensure that the waste is handled in accordance with all local, state, and federal regulations.[9][10]

  • Documentation: Maintain a record of the waste generated and its disposal, as required by your institution and regulatory bodies.[11]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created using Graphviz.

D_Ala_Leu_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) SelectContainer Select Clean, Dry, Labeled Container PPE->SelectContainer Proceed to Collection CollectWaste Collect this compound Waste SelectContainer->CollectWaste SealContainer Securely Seal Container CollectWaste->SealContainer StoreInSAA Store in Designated Satellite Accumulation Area (SAA) SealContainer->StoreInSAA Transfer to Storage ContactEHS Contact Environmental Health & Safety (EHS) StoreInSAA->ContactEHS Initiate Disposal EHSPickup EHS Pickup and Proper Disposal ContactEHS->EHSPickup

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.